

# Structure and function of polatuzumab vedotin antibody-drug conjugate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Polatuzumab vedotin

Cat. No.: B10857352

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## Polatuzumab Vedotin: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Polatuzumab vedotin** (marketed as Polivy®) is an antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of B-cell malignancies. It is approved for the treatment of adult patients with relapsed or refractory (R/R) diffuse large B-cell lymphoma (DLBCL) and for previously untreated DLBCL in certain combinations. This technical guide provides an in-depth overview of its molecular architecture, mechanism of action, key preclinical and clinical data, and the experimental protocols used for its characterization.

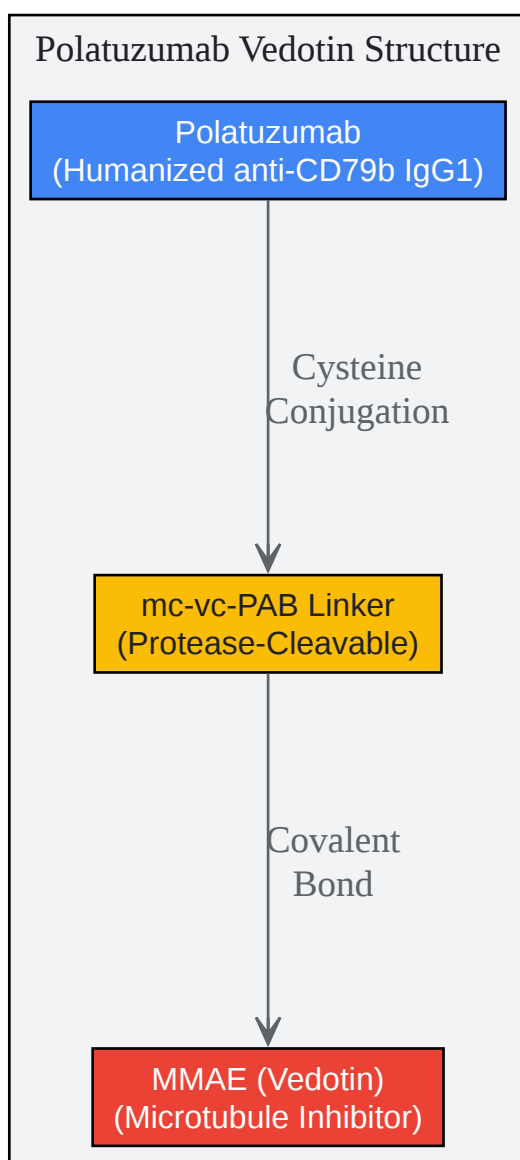
### Molecular Structure and Components

**Polatuzumab vedotin** is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the CD79b antigen. It consists of three primary components: a humanized monoclonal antibody, a cleavable linker, and a microtubule-disrupting payload. The approximate molecular weight of the conjugate is 150 kDa.

- Monoclonal Antibody (mAb): Polatuzumab
  - Type: Humanized Immunoglobulin G1 (IgG1).

- Target: It specifically binds to CD79b, a transmembrane protein that is a component of the B-cell receptor (BCR) complex.
- Significance: CD79b is expressed on the surface of mature B-cells and is present in over 95% of DLBCL cases, making it an ideal target for directing therapy to malignant lymphocytes while sparing most other cell types.
- Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
  - Type: A synthetic, potent antimitotic agent derived from dolastatin 10.
  - Function: MMAE inhibits cell division by binding to tubulin and disrupting the polymerization of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- Linker: Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB)
  - Type: A protease-cleavable linker.
  - Function: This linker covalently attaches the MMAE payload to the polatuzumab antibody. It is designed to be highly stable in the bloodstream, minimizing premature release of the toxic payload. Upon internalization of the ADC into the target cell's lysosomes, the valine-citrulline (vc) component is efficiently cleaved by lysosomal proteases like cathepsin B, releasing the active MMAE drug inside the cell.

The final conjugate has an average drug-to-antibody ratio (DAR) of approximately 3.5 molecules of MMAE attached to each antibody molecule.



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Diagram 1: Core components of the **polatuzumab vedotin** ADC.

## Mechanism of Action

The therapeutic effect of **polatuzumab vedotin** is achieved through a multi-step, targeted process that begins with binding to the cancer cell surface and culminates in apoptosis.

- **Binding:** The polatuzumab antibody component of the ADC binds with high specificity to the CD79b protein on the surface of malignant B-cells.

- **Internalization:** Upon binding, the entire ADC-CD79b complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.
- **Lysosomal Trafficking:** The endosome containing the ADC fuses with a lysosome.
- **Linker Cleavage:** Inside the acidic, enzyme-rich environment of the lysosome, proteases (specifically cathepsin B) recognize and cleave the valine-citrulline motif of the linker.
- **Payload Release:** This cleavage releases the active, cell-permeable MMAE payload from the antibody into the cytoplasm.
- **Microtubule Disruption:** Free MMAE binds to tubulin, a key protein component of microtubules. This action inhibits tubulin polymerization, disrupting the cellular microtubule network.
- **Cell Cycle Arrest & Apoptosis:** The disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).
- **To cite this document:** BenchChem. [Structure and function of polatuzumab vedotin antibody-drug conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10857352#structure-and-function-of-polatuzumab-vedotin-antibody-drug-conjugate\]](https://www.benchchem.com/product/b10857352#structure-and-function-of-polatuzumab-vedotin-antibody-drug-conjugate)

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)